molecular formula C11H14N2O B8371656 1-Isopropyl-5,6-Dimethyl-2-oxo-1,2-Dihydropyridine-3-Carbonitrile

1-Isopropyl-5,6-Dimethyl-2-oxo-1,2-Dihydropyridine-3-Carbonitrile

Cat. No.: B8371656
M. Wt: 190.24 g/mol
InChI Key: AJNMBQQDMDBFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5,6-Dimethyl-2-oxo-1,2-Dihydropyridine-3-Carbonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5,6-dimethyl-2-oxo-1-propan-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O/c1-7(2)13-9(4)8(3)5-10(6-12)11(13)14/h5,7H,1-4H3

InChI Key

AJNMBQQDMDBFTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C(=C1)C#N)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-3-oxobutanal sodium salt (2.73 g, 22.4 mmol, prepared according to Paine, John B et al., J. Heterocycl. Chem., 1987, 24, 351), 2-cyano-N-isopropylacetamide (2.17 g, 17.2 mmol, prepared according to Wuerthner, Frank et al., J. Amer, Chem. Soc., 2002, 32, 9431) in N,N-dimethylformamide (17.2 mL) were added piperidine (292 mg, 3.43 mmol) and acetic acid (1.34 g, 22.4 mmol) successively at room temperature, and the mixture was stirred at 135° C. for 7 h. After cooling, the mixture was quenched with water (100 mL), extracted with dichloromethane (50 mL×4). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=2/1˜1/1) to give 840 mg (26%) of the title compound as an orange colored solid.
Name
2-methyl-3-oxobutanal sodium salt
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
solvent
Reaction Step One
Yield
26%

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